molecular formula C13H16N2+2 B14606546 1,1',2-Trimethyl-4,4'-bipyridin-1-ium CAS No. 57432-27-6

1,1',2-Trimethyl-4,4'-bipyridin-1-ium

Cat. No.: B14606546
CAS No.: 57432-27-6
M. Wt: 200.28 g/mol
InChI Key: UOGPPOHEXIDVSP-UHFFFAOYSA-N
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Description

1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide (chemical formula: C₂₁H₁₈N₄²⁺·2Br⁻) is a dicationic bipyridinium salt characterized by a methylene bridge linking two pyridinium rings. Its crystal structure (orthorhombic, space group Fdd2) features chevron-shaped cations that stack into columns along the [001] direction, stabilized by π–π interactions (intermolecular C⋯C distance: 3.493 Å) and intercolumnar C–H⋯N hydrogen bonds . The smaller bromide counterion facilitates tighter packing compared to bulkier anions like PF₆⁻, leading to distinct supramolecular architectures .

Properties

CAS No.

57432-27-6

Molecular Formula

C13H16N2+2

Molecular Weight

200.28 g/mol

IUPAC Name

1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C13H16N2/c1-11-10-13(6-9-15(11)3)12-4-7-14(2)8-5-12/h4-10H,1-3H3/q+2

InChI Key

UOGPPOHEXIDVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=CC(=C1)C2=CC=[N+](C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Counterion Effects: Bromide vs. Hexafluorophosphate

The substitution of bromide (Br⁻) with hexafluorophosphate (PF₆⁻) in analogous salts significantly alters crystal packing:

  • Br⁻ salt : Forms columnar stacks with π–π interactions and hydrogen bonds (N1–C1–N1 bond angle: 111.1°). Bromide ions occupy interstitial spaces between columns .
  • PF₆⁻ salt : Lacks columnar stacking due to the larger PF₆⁻ anion, which disrupts close-packing interactions. The N1–C1–N1 bond angle increases to 112.3°, reflecting reduced steric constraints .

Key Data :

Parameter Br⁻ Salt PF₆⁻ Salt
Bond Angle (°) 111.1 112.3
Intermolecular C⋯C (Å) 3.493 N/A
Packing Motif Columns Non-columnar

Substituent Effects: Methylene vs. Vinyl Groups

The introduction of vinyl substituents (e.g., in 1,1′-methylenebis{4-[(E)-2-(pyridin-4-yl)vinyl]pyridinium} dibromide dihydrate) disrupts columnar stacking:

  • Methylene-bridged compound : Forms columns via π–π interactions and hydrogen bonds.
  • Vinyl-substituted compound : Adopts zigzag ribbon-like packing due to steric hindrance from the extended vinyl groups .

Key Insight : Bulky substituents reduce planarity and increase torsional angles between pyridinium rings, destabilizing columnar motifs .

Hydrogen Bonding and Torsional Flexibility

Hydrogen bonding patterns and ring torsional angles vary with substituent size and counterions:

  • Br⁻ salt : Dihedral angle between pyridinium and pyridyl rings is 21.00°, enabling intercolumnar C–H⋯N bonds (H11⋯N2 distance: 2.546 Å) .
  • Other bipyridinium salts : Pyridinium rings in 4,4′-bipyridin-1-ium derivatives exhibit torsional angles up to 27.1°, depending on anion size and packing constraints .

Key Data :

Compound Torsional Angle (°) Hydrogen Bond Distance (Å)
Br⁻ salt 21.00 2.546 (H11⋯N2)
General bipyridinium salts ≤27.1 2.5–3.0

Electronic and Functional Implications

Bipyridinium derivatives exhibit tunable electrochemical properties depending on substituents:

  • Methylene-bridged salts : Moderate π–π interaction strength (C⋯C distance: ~3.5 Å) suitable for redox-active materials .
  • Branched pyridiniums (e.g., 2,6-diphenyl derivatives) : Enhanced electrochemical activity due to extended conjugation and aryl substituents .

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